2-Cyclopropyl-4-methyl-6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine
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Overview
Description
2-Cyclopropyl-4-methyl-6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with cyclopropyl, methyl, and piperazinyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-methyl-6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters. Additionally, continuous flow chemistry can be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-methyl-6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine core or the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA for oxidation reactions.
Reducing Agents: Sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts for Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropyl group may yield cyclopropyl ketones, while substitution reactions can introduce various functional groups into the pyrimidine core.
Scientific Research Applications
2-Cyclopropyl-4-methyl-6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-methyl-6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar pyrimidine core.
Pyridopyrimidine: Shares structural similarities and is also used in medicinal chemistry.
Uniqueness
2-Cyclopropyl-4-methyl-6-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclopropyl and piperazinyl groups contribute to its stability and ability to interact with various molecular targets.
Properties
IUPAC Name |
2-cyclopropyl-4-methyl-6-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7/c1-15-14-20(24-21(23-15)17-2-3-17)28-12-10-27(11-13-28)19-5-4-18(25-26-19)16-6-8-22-9-7-16/h4-9,14,17H,2-3,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWJCYMHNCHAMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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